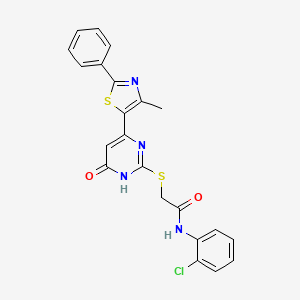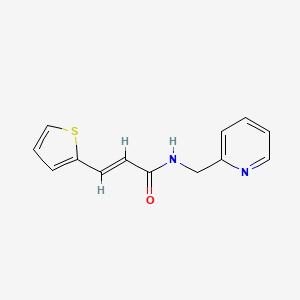![molecular formula C16H12N2O3 B2852506 N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide CAS No. 524062-05-3](/img/structure/B2852506.png)
N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide” is a chemical compound with the molecular formula C16H12N2O3 . It is a derivative of benzodioxole, a class of compounds known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxole ring attached to a carboxamide group via a phenyl ring with a cyanomethyl substituent . The exact 3D structure would require further computational or experimental analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 280.28 . Other properties such as boiling point, density, and pKa are predicted to be 415.6±45.0 °C, 1.362±0.06 g/cm3, and 13.15±0.70 respectively .Applications De Recherche Scientifique
Anticancer and Antibacterial Agents
A significant application of derivatives of N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide is in the field of anticancer and antibacterial agents. Research has shown that these compounds demonstrate promising anticancer and antibacterial potency. For instance, specific derivatives have been found to possess greater anticancer and antibacterial activity than standard reference compounds like cisplatin and cinoxacin. These compounds also exhibit the capacity to bind to DNA, which is a critical mechanism in their anticancer activity (Gupta et al., 2016).
Novel Antitumor Agents
Another application area is the synthesis of novel antitumor agents. Specific derivatives of this compound have been synthesized and shown to be effective against various tumor cells, including strains resistant to traditional chemotherapy drugs like doxorubicin and mitoxantrone. Their effectiveness correlates with the lipophilicity of their substituents, indicating their potential for tailored cancer therapies (Iyengar et al., 1999).
Antitubercular Agents
Derivatives of this compound have also been explored as antitubercular agents. They have shown promising activity against Mycobacterium tuberculosis with a significant degree of non-cytotoxicity, which is crucial for the safety of antitubercular drugs (Nimbalkar et al., 2018).
Catalysis in Organic Synthesis
In organic chemistry, certain derivatives of this compound play a role as catalysts. For example, they have been used in the hydrolysis of organonitriles to carboxamides. This catalytic action highlights their potential utility in various organic synthesis processes (Kopylovich et al., 2002).
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-8-7-11-1-4-13(5-2-11)18-16(19)12-3-6-14-15(9-12)21-10-20-14/h1-6,9H,7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIVDYMGYONXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2852423.png)
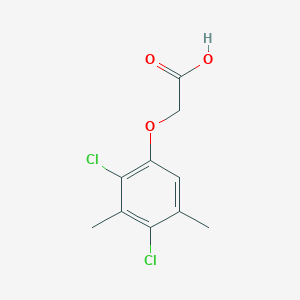
![(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2852428.png)
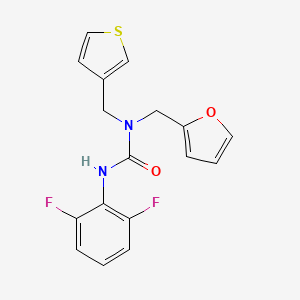
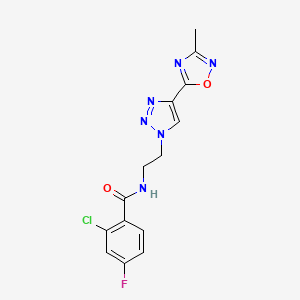
![N-(2,4-dimethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2852434.png)

![1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852436.png)
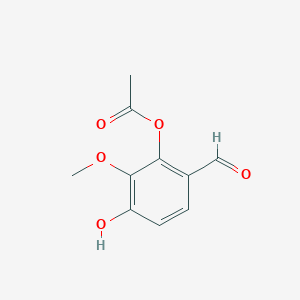
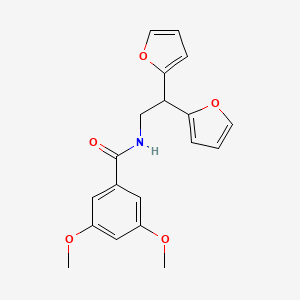
![N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide](/img/structure/B2852439.png)
![3-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2852441.png)
